molecular formula C21H18ClN3O3S B2457662 5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942004-09-3

5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Katalognummer: B2457662
CAS-Nummer: 942004-09-3
Molekulargewicht: 427.9
InChI-Schlüssel: KDVHUIUQXAOEPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C21H18ClN3O3S and its molecular weight is 427.9. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-[(4-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-12-23-19-20(29-12)18(14-6-9-16(27-2)17(10-14)28-3)24-25(21(19)26)11-13-4-7-15(22)8-5-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVHUIUQXAOEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiazolo-pyridazinone core structure, which is known for its diverse biological activities. The presence of the 4-chlorobenzyl and 3,4-dimethoxyphenyl substituents enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one exhibit significant anticancer properties. For instance, derivatives of thiazolo[4,5-d]pyridazin compounds have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

  • Case Study : A study demonstrated that a related thiazolo compound inhibited growth in breast cancer cells by inducing G1 phase arrest and promoting apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro assays showed that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation-related studies have highlighted the anti-inflammatory potential of thiazolo derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Mechanism of Action : The anti-inflammatory activity is believed to be mediated through the modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Pharmacokinetics

Understanding the pharmacokinetics of 5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is essential for evaluating its therapeutic potential. Studies indicate that the compound has favorable absorption characteristics with moderate bioavailability.

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibitory effects on bacteria
Anti-inflammatoryModulates cytokine production

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit significant anticancer activity:

  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Specific derivatives have shown up to 95% inhibition on MCF-7 cells compared to standard treatments like cisplatin, which showed around 60% inhibition .
  • Mechanism of Action : The anticancer effects are often linked to the modulation of reactive oxygen species (ROS) levels within tumor cells. Increased ROS can lead to oxidative stress and subsequent cell death through apoptosis .

Antimicrobial Activity

Research into the antimicrobial properties of thiazolo compounds has revealed promising results:

  • Inhibition Studies : Several derivatives have been tested against common bacterial strains with varying degrees of effectiveness. The presence of halogenated phenyl groups has been correlated with enhanced antimicrobial activity, likely due to increased lipophilicity and interaction with microbial membranes .

Study on Antiproliferative Effects

A comprehensive study examined the antiproliferative effects of this compound on various cancer cell lines. It highlighted that:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Inhibition Rate : Up to 95% for certain derivatives
  • Mechanism : Increased ROS levels leading to oxidative stress-induced apoptosis
  • Antimicrobial Efficacy : Effective against various bacterial strains .

Data Summary

PropertyFindings
Cell Lines TestedMCF-7, A549
Inhibition RateUp to 95% for certain derivatives
MechanismIncreased ROS levels leading to apoptosis
Antimicrobial EfficacyEffective against various bacterial strains

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use of triethylamine or palladium catalysts to enhance reaction yields .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
  • Reaction Monitoring : TLC or HPLC to track intermediate formation and minimize by-products .

Basic Question: Which analytical techniques are most reliable for confirming the structure of this compound?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Peaks for carbonyl (δ 160–170 ppm) and thiazole carbons (δ 110–130 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₃H₂₀ClN₃O₃S) .

Advanced Question: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:
Discrepancies may arise from variations in assay conditions, purity, or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds .
  • Purity Validation : HPLC purity >95% to exclude confounding effects from impurities .
  • Structural Analog Comparison : Cross-reference activity data with structurally similar compounds (Table 1).

Q. Table 1: Activity Comparison of Structural Analogs

Compound ClassTarget Activity (IC₅₀)Key Structural FeaturesReference
Thiazolo-pyridazin derivatives12 µM (EGFR kinase)3,4-Dimethoxyphenyl substituent
Pyrazole-thiazolidinones8 µM (COX-2)Fluorophenyl group
Isoxazolo-pyridazinones25 µM (Antimicrobial)Methylisoxazole ring

Advanced Question: What experimental designs are recommended for evaluating the environmental fate of this compound?

Answer:
Adapt methodologies from ecological risk assessment frameworks (e.g., Project INCHEMBIOL ):

  • Laboratory Studies :
    • Biodegradation : Aerobic/anaerobic batch tests to measure half-life in soil/water.
    • Partitioning : Determine log Kow (octanol-water coefficient) to assess bioaccumulation potential.
  • Field Studies :
    • Use randomized block designs with split plots to monitor compound persistence in ecosystems .
    • Measure abiotic factors (pH, organic content) influencing degradation pathways .

Advanced Question: How can researchers optimize the compound’s pharmacokinetic properties while retaining bioactivity?

Answer:
Methodological Approaches :

  • SAR Studies : Modify substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to enhance solubility without losing target affinity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets .

Advanced Question: What strategies address low yields in the final cyclization step of synthesis?

Answer:
Root Cause Analysis :

  • Steric Hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) may impede ring closure.
  • Thermodynamic Control : Optimize temperature (e.g., 80–100°C) to favor cyclization over side reactions .

Q. Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields .
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states .

Basic Question: What biological assays are most relevant for initial screening of this compound?

Answer:

  • Enzyme Inhibition : Kinase assays (e.g., EGFR, VEGFR) to assess anticancer potential .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) .

Advanced Question: How can computational chemistry guide the design of novel derivatives?

Answer:

  • QSAR Modeling : Correlate substituent electronegativity with bioactivity using software like MOE .
  • Molecular Dynamics : Simulate protein-ligand interactions to prioritize derivatives with stable binding poses .
  • ADMET Prediction : Tools like SwissADME predict absorption, metabolism, and toxicity profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.